

# Spectroscopic and Structural Elucidation of Daphnicyclidin I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Daphnicyclidin I**, a complex polycyclic alkaloid isolated from the plant species Daphniphyllum longeracemosum. The structural elucidation of this natural product was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the key spectroscopic data and the experimental protocols utilized in its characterization, as detailed in the primary literature.

## **Introduction to Daphnicyclidin I**

**Daphnicyclidin I** belongs to the Daphniphyllum alkaloids, a diverse family of natural products known for their intricate and unique molecular architectures. The structure of **Daphnicyclidin I** was determined through extensive spectroscopic analysis, revealing a complex fused ring system. The absolute configuration of the molecule was established using the CD exciton chirality method[1][2].

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data obtained for **Daphnicyclidin I**.

#### Mass Spectrometry (MS) Data



High-resolution mass spectrometry was crucial in determining the molecular formula of **Daphnicyclidin I**.

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H]+	465.3112	465.3115	C29H41N2O3

### Infrared (IR) Spectroscopy Data

The infrared spectrum provided key information about the functional groups present in the **Daphnicyclidin I** molecule.

Wavenumber (cm <sup>-1</sup> )	Interpretation
3421	O-H or N-H stretching
1734	C=O stretching (ester)
1653	C=C stretching

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

The complete assignment of the proton and carbon signals was achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The data presented below is for the compound dissolved in CDCl<sub>3</sub>.



Position	δС (ррт)	δΗ (ppm, mult., J in Hz)
1	173.2 (C)	
2	46.1 (CH <sub>2</sub> )	2.55 (1H, m), 2.15 (1H, m)
3	36.5 (CH <sub>2</sub> )	1.85 (1H, m), 1.65 (1H, m)
4	60.1 (CH)	3.15 (1H, m)
5	135.2 (C)	
6	125.1 (CH)	5.85 (1H, d, 5.5)
7	55.2 (CH)	3.25 (1H, m)
8	42.1 (CH)	2.45 (1H, m)
9	25.3 (CH <sub>2</sub> )	1.75 (1H, m), 1.55 (1H, m)
10	30.1 (CH <sub>2</sub> )	1.60 (2H, m)
11	28.2 (CH <sub>2</sub> )	1.50 (2H, m)
12	38.2 (CH)	2.05 (1H, m)
13	70.1 (CH)	4.15 (1H, t, 3.0)
14	48.2 (CH)	2.65 (1H, m)
15	35.1 (CH <sub>2</sub> )	1.95 (1H, m), 1.45 (1H, m)
16	22.1 (CH <sub>3</sub> )	1.05 (3H, d, 7.0)
17	65.2 (CH)	3.85 (1H, q, 7.0)
18	18.1 (CH <sub>3</sub> )	0.95 (3H, d, 7.0)
19	40.1 (CH <sub>2</sub> )	2.35 (1H, m), 2.00 (1H, m)
20	130.2 (C)	
21	128.1 (CH)	6.15 (1H, s)
22	21.1 (CH <sub>3</sub> )	1.15 (3H, s)
1'	168.2 (C)	



2'	52.1 (OCH <sub>3</sub> )	3.65 (3H, s)
1"	138.1 (C)	
2"	122.1 (CH)	7.25 (1H, d, 8.0)
3"	128.3 (CH)	7.15 (1H, t, 8.0)
4"	125.2 (CH)	7.05 (1H, t, 8.0)
5"	129.1 (CH)	7.35 (1H, d, 8.0)
6"		

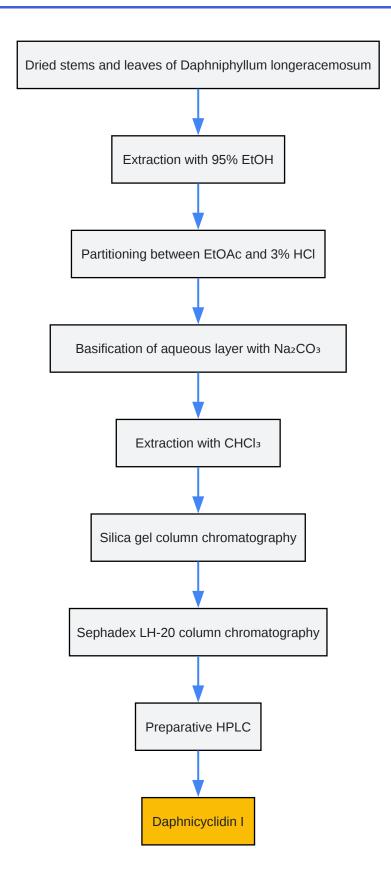
## **Experimental Protocols**

The isolation and structural elucidation of **Daphnicyclidin I** involved a series of detailed experimental procedures.

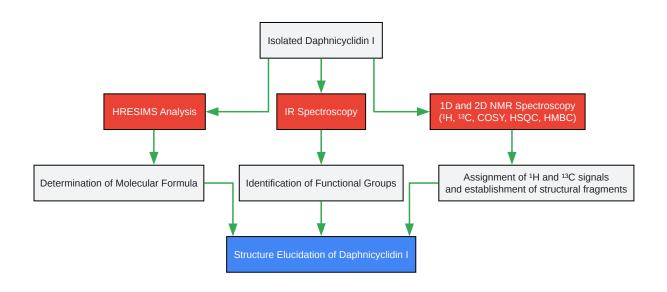
## **Isolation of Daphnicyclidin I**

The process of isolating **Daphnicyclidin I** from its natural source is outlined in the workflow diagram below.









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#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Daphnicyclidin I: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589914#spectroscopic-data-for-daphnicyclidin-i-nmr-ms-ir]

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